4-Azido-1-fluoro-2-methylbenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-azido-1-fluoro-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c1-5-4-6(10-11-9)2-3-7(5)8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFNWEADGNXZPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=[N+]=[N-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Studies of 4 Azido 1 Fluoro 2 Methylbenzene
Nucleophilic Reactivity of the Azide (B81097) Moiety
The azide group (-N₃) in 4-azido-1-fluoro-2-methylbenzene can act as a potent nucleophile, participating in a variety of substitution reactions. This reactivity is fundamental to its utility in the synthesis of more complex molecules.
Sₙ2 Pathways Involving Azide Nucleophiles
While the azide group of this compound is more commonly utilized in cycloaddition reactions, it can theoretically participate as a nucleophile in Sₙ2 reactions. In such a scenario, the terminal nitrogen atom of the azide would attack an electrophilic carbon center, leading to the displacement of a leaving group. The efficacy of this process is influenced by the steric hindrance around the electrophilic center and the nature of the solvent. It is important to note that the nucleophilicity of the azide anion (N₃⁻) is generally more pronounced than that of a covalently bonded azide group in an aryl azide. However, under specific conditions, the azide moiety of compounds like this compound could potentially engage in intermolecular or intramolecular Sₙ2-type processes.
Nucleophilic Acyl Substitution for Acyl Azide Derivatives
A significant application of the nucleophilic character of azides is in nucleophilic acyl substitution, leading to the formation of acyl azides. While this typically involves the reaction of an acyl halide or anhydride (B1165640) with an azide salt like sodium azide, the azide moiety of this compound could potentially react with a highly reactive acylating agent. The general mechanism involves the attack of the nucleophilic azide on the carbonyl carbon of the acyl compound, forming a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., a halide ion) yields the corresponding acyl azide. These acyl azides are valuable intermediates themselves, as they can undergo Curtius rearrangement to form isocyanates.
Pericyclic and Cycloaddition Reactions
The azide group of this compound is a classic 1,3-dipole, making it an ideal participant in pericyclic reactions, most notably 1,3-dipolar cycloadditions. These reactions provide a powerful tool for the construction of five-membered heterocyclic rings.
Huisgen [3+2] Cycloaddition Reactions (Thermal and Catalyzed)
The Huisgen [3+2] cycloaddition is a cornerstone of azide chemistry, involving the reaction of a 1,3-dipole (the azide) with a dipolarophile (such as an alkyne or alkene) to form a five-membered heterocycle. In the case of this compound, this reaction leads to the formation of substituted triazoles, which are important scaffolds in medicinal chemistry.
Thermal Cycloaddition: The thermal reaction typically requires elevated temperatures and often results in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles) when using unsymmetrical alkynes. The reaction proceeds through a concerted mechanism, where the electronic nature of the substituents on both the azide and the alkyne influences the reaction rate and regioselectivity.
Catalyzed Cycloaddition (Click Chemistry): The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen cycloaddition. rsc.org This reaction, often termed "click chemistry," proceeds under mild conditions and almost exclusively yields the 1,4-disubstituted triazole isomer. The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. The fluorine and methyl groups on the benzene (B151609) ring of this compound can influence the reaction kinetics through their electronic effects.
Table 1: Comparison of Thermal and Catalyzed Huisgen Cycloadditions
| Feature | Thermal Huisgen Cycloaddition | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
|---|---|---|
| Catalyst | None | Copper(I) source |
| Temperature | High | Room temperature to mild heating |
| Regioselectivity | Mixture of 1,4- and 1,5-isomers | Predominantly 1,4-isomer |
| Reaction Rate | Slow | Fast |
| Scope | Broad | Primarily terminal alkynes |
1,3-Dipolar Cycloadditions with Diverse Dipolarophiles
The azide group of this compound can react with a wide array of dipolarophiles beyond simple alkynes and alkenes. This versatility allows for the synthesis of a diverse range of heterocyclic compounds. Examples of dipolarophiles include:
Nitriles: Reaction with nitriles can lead to the formation of tetrazoles.
Enamines and Enol Ethers: These electron-rich alkenes can react with azides to form triazolines, which may subsequently eliminate a molecule of amine or alcohol to yield triazoles.
Strained Alkenes and Alkynes: Cycloalkynes and other strained systems often exhibit enhanced reactivity towards 1,3-dipolar cycloaddition due to ring strain.
The reactivity of the azide is influenced by the electronic properties of the aromatic ring. The electron-withdrawing fluorine atom and the electron-donating methyl group on the benzene ring of this compound create a specific electronic environment that can affect the rate and outcome of these cycloaddition reactions.
Regioselectivity and Stereocontrol in Cycloaddition Processes
The regioselectivity of the 1,3-dipolar cycloaddition between an aryl azide like this compound and an unsymmetrical dipolarophile is a critical aspect of the reaction. In thermal cycloadditions, the regioselectivity is governed by the frontier molecular orbitals (FMOs) of the reactants. The substituents on both the azide and the dipolarophile dictate the relative energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn determines the preferred orientation of addition.
For instance, in the reaction with a terminal alkyne, the interaction between the HOMO of one component and the LUMO of the other will favor the formation of one regioisomer over the other. The electronic effects of the fluoro and methyl groups on the phenyl ring of this compound will perturb the energies of the azide's FMOs, thereby influencing the regiochemical outcome.
In contrast, copper-catalyzed cycloadditions exhibit a high degree of regioselectivity, affording the 1,4-disubstituted triazole almost exclusively. This is a direct consequence of the reaction mechanism, which proceeds through a copper acetylide intermediate and a six-membered copper-containing ring transition state, sterically favoring the formation of the 1,4-isomer.
Stereocontrol can be a factor when the dipolarophile is stereogenic or when the cycloaddition creates new stereocenters. In such cases, the stereochemistry of the starting materials can be transferred to the product, or the reaction may proceed with a certain diastereoselectivity, influenced by steric and electronic factors in the transition state.
Table 2: Factors Influencing Regioselectivity in Cycloadditions of this compound
| Factor | Influence on Regioselectivity |
|---|---|
| Reaction Type | Thermal cycloadditions often give mixtures of regioisomers; copper-catalyzed reactions are highly regioselective for the 1,4-isomer. |
| Electronic Effects | The electron-donating methyl group and electron-withdrawing fluorine atom on the aryl ring modify the electronic character of the azide, influencing FMO energies and thus regioselectivity in thermal reactions. |
| Steric Effects | Bulky substituents on the dipolarophile or the azide can sterically hinder one mode of addition, favoring the formation of a specific regioisomer. |
| Solvent | The polarity of the solvent can influence the relative energies of the transition states leading to different regioisomers. |
Rearrangement Reactions of Azidoaryl Compounds
Rearrangement reactions are a cornerstone of the chemistry of azido (B1232118) compounds, providing pathways to diverse molecular architectures through the migration of atoms or groups.
It is crucial to distinguish that the Curtius rearrangement specifically refers to the thermal or photochemical decomposition of an acyl azide to an isocyanate, with subsequent conversion to amines, ureas, or carbamates. nih.govwikipedia.org An aryl azide, such as this compound, does not directly undergo the Curtius rearrangement. Instead, this reaction is a powerful method for synthesizing amines from carboxylic acids, a transformation that highlights the utility of the azide functional group in C-N bond formation. nih.govnih.gov
The process begins with the conversion of a carboxylic acid to an acyl azide, which then rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.org This isocyanate is a versatile intermediate that can be trapped by various nucleophiles. For example, reaction with water leads to a primary amine, while reaction with alcohols or other amines yields carbamates or ureas, respectively. wikipedia.org The rearrangement is highly valued in organic synthesis for its tolerance of a wide array of functional groups and the fact that the migration of the R-group occurs with complete retention of its stereochemistry. wikipedia.orgnih.gov While early mechanisms proposed a stepwise process involving a discrete acyl nitrene intermediate, substantial evidence now points towards a concerted mechanism for the thermal rearrangement, where nitrogen extrusion and group migration occur simultaneously. wikipedia.org
The broad applicability of this reaction is demonstrated in the synthesis of complex molecules, including the antiviral drug oseltamivir. wikipedia.org
Aryl azides like this compound undergo nitrogen extrusion upon heating or irradiation to form aryl nitrenes. wikipedia.org These highly reactive intermediates can then participate in various rearrangement reactions. The specific products formed depend on the reaction conditions and the substitution pattern of the aromatic ring.
One common pathway involves the rearrangement of the aryl nitrene to form ring-expanded products. For instance, in the presence of nucleophiles like amines, the decomposition of aryl azides can lead to the formation of substituted azepines. This transformation is believed to proceed through a transient benzazirine intermediate that is in equilibrium with the singlet nitrene. worktribe.com Nucleophilic attack on the azirine, followed by ring expansion, yields the seven-membered heterocyclic azepine ring. worktribe.com
In the absence of effective trapping agents, the thermal decomposition of aryl azides can lead to the formation of azo compounds (from the dimerization of two nitrene molecules) or phenazines. rsc.org The reaction of aryl nitrenes with sulfides can also lead to rearrangement, such as the Sommelet-Hauser rearrangement of intermediate N-arylsulphimides to yield 2-substituted anilines. rsc.org
Reactions Involving Reactive Nitrene Intermediates
The generation of aryl nitrenes from aryl azides is a gateway to a rich field of chemical transformations, including C-H amination, cycloadditions, and insertions.
Photolysis is a clean and efficient method for generating aryl nitrenes from aryl azides at low temperatures, avoiding the harsh conditions of thermolysis. nih.gov Irradiation of an aryl azide with UV light leads to the cleavage of the N-N₂ bond and the release of a molecule of dinitrogen, producing the corresponding aryl nitrene. wikipedia.org
The spin state of the generated nitrene—singlet or triplet—is critical to its subsequent reactivity and can be influenced by the experimental conditions. Direct photolysis often produces the singlet nitrene, which can rearrange to a strained azirine intermediate. worktribe.com In contrast, using triplet sensitizers during photolysis can favor the formation of the triplet nitrene. nih.gov Triplet nitrenes behave more like diradicals and typically undergo reactions such as hydrogen atom abstraction from the solvent to form anilines, or dimerization to form azo compounds. worktribe.com The use of visible light in conjunction with transition metal photocatalysts has emerged as a method to access the reactivity of nitrenes under milder conditions, avoiding the side reactions often caused by high-energy UV irradiation. nih.gov
Recent studies on 2-formyl phenylnitrene, generated by photolysis in cryogenic matrices, have provided direct evidence of quantum mechanical tunneling in a nitrene rearrangement reaction, highlighting the fundamental reactivity of these intermediates. researchgate.net
Singlet aryl nitrenes are often in equilibrium with a highly strained, bicyclic intermediate known as a benzazirine (or aryl azirine). worktribe.com While typically transient and not directly observable under normal conditions, the existence of azirines is inferred from trapping experiments. These intermediates are highly electrophilic and react readily with nucleophiles.
For example, photolysis of aryl azides in the presence of amines or alcohols can yield ring-expanded azepines. worktribe.com The mechanism involves the nucleophilic attack on the azirine intermediate, followed by electrocyclic ring opening. The efficiency and outcome of these trapping reactions provide strong evidence for the fleeting existence of the azirine. worktribe.comnih.gov
Vinyl azides, upon photolysis, are also known to form 2H-azirines. wikipedia.org These azirines are versatile intermediates that can be intercepted in hetero-Diels-Alder reactions or react with nucleophiles and radicals to generate a variety of substituted aziridines and other heterocycles. nih.gov While direct studies on this compound are not prevalent, the generation of an analogous fluorinated, methylated benzazirine intermediate under photolytic conditions would be the expected pathway, leading to a variety of potential products upon interception with suitable reagents.
Radical Chemistry of Azidoaryl Systems
The azide group can participate in and be a precursor to radical reactions, expanding its synthetic utility beyond nitrene chemistry. Nitrogen-centered radicals can be generated from azides and engage in synthetically useful transformations. researchgate.net
One notable reaction is the radical-mediated reduction of aromatic azides to the corresponding anilines. While methods using tributyltin hydride are known, a more attractive, tin-free protocol involves using triethylsilane in the presence of a catalytic amount of a thiol, such as tert-dodecanethiol, and a radical initiator. acs.org The proposed mechanism involves the generation of a triethylsilyl radical, which adds to the terminal nitrogen of the azide. This is followed by the loss of N₂ to form an N-silylarylaminyl radical, which then abstracts a hydrogen atom from the thiol to propagate the radical chain and yield an anilinosilane, which is subsequently hydrolyzed to the aniline (B41778). acs.org
Furthermore, azide radicals can be generated from various precursors and participate in difunctionalization reactions of alkenes. For example, manganese-catalyzed diazidation and azidooxygenation of alkenes proceed via a likely radical addition pathway. mdpi.com The azide group itself can also be added to radical intermediates. The generation of nitrogen-centered radicals from azides via dissociative electron attachment has also been studied, highlighting the role of azides as radiosensitizing agents. researchgate.net
Free Radical Addition Reactions to Unsaturated Azides
The addition of free radicals to the azide group or to an unsaturated system influenced by the azide is a known pathway for nitrogen-centered radical formation and subsequent cyclizations or additions. Generally, the azido group can participate in radical reactions, often initiated photochemically or thermally, to generate highly reactive nitrene intermediates. However, specific studies detailing the intermolecular or intramolecular free radical addition reactions involving this compound with unsaturated compounds like alkenes or alkynes are not described in the accessible literature. The electronic effects of the fluorine and methyl substituents would be expected to influence the stability and reactivity of any radical intermediates, but without experimental data, any discussion remains speculative.
Electron Transfer Mechanisms in Azide Transformations
Single-electron transfer (SET) is a key mechanism in many transformations of organic azides. Oxidation or reduction of the azide moiety can lead to radical cations or anions, which then undergo further reactions like fragmentation or cyclization. Photocatalysis, in particular, often utilizes SET pathways to generate azidyl radicals from azide anions or other precursors. These radicals are valuable for reactions like the diazidation of alkenes. While the redox properties of this compound can be inferred from its structure, specific studies documenting its behavior in electron transfer-initiated transformations, including detailed mechanistic investigations and product characterization, are not available.
Transition-Metal-Catalyzed Transformations
Transition metals are pivotal in activating and transforming aryl azides into a variety of valuable nitrogen-containing compounds.
The reaction of azides with metal carbenes is a powerful method for constructing N-heterocycles. This transformation typically involves the formation of a metal-nitrene or a related intermediate. Despite the broad utility of this methodology, there is no specific literature detailing the reaction of this compound with metallocarbenes to build heterocyclic frameworks. Such research would be valuable for synthesizing novel fluorinated and methylated nitrogen-containing ring systems.
While the azido group is sometimes used as a directing group or a precursor to other functionalities in cross-coupling reactions, its direct use as a coupling partner is less common than that of halides or triflates. Palladium-catalyzed cross-coupling reactions are well-established for creating C-C and C-N bonds with aryl halides, including fluorinated substrates. However, specific protocols and mechanistic studies for the direct cross-coupling of this compound, where the azide group itself is transformed or participates directly in the catalytic cycle, are not documented in the reviewed scientific literature.
Applications of 4 Azido 1 Fluoro 2 Methylbenzene in Advanced Organic Synthesis
Strategic Building Block for Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science, as these structures are prevalent in a vast number of pharmaceuticals and functional materials. chemrevlett.com 4-Azido-1-fluoro-2-methylbenzene provides a direct pathway to several important heterocyclic systems.
The most prominent application of this compound is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of "click chemistry". semanticscholar.org This reaction facilitates the [3+2] cycloaddition between the terminal azide (B81097) of this compound and a terminal alkyne, leading to the formation of a highly stable 1,4-disubstituted 1,2,3-triazole ring. researchgate.netresearchgate.net The reaction is known for its high regioselectivity, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a robust method for linking different molecular fragments. organic-chemistry.org The resulting triazole ring is not merely a linker but is often a key pharmacophore in biologically active molecules, exhibiting a range of effects including anti-HIV and antimicrobial properties. nih.gov
Table 1: Azide-Alkyne Cycloaddition for 1,2,3-Triazole Synthesis
| Reactant A | Reactant B | Catalyst System | Product Type | Key Features |
| This compound | Terminal Alkyne | Cu(I) source (e.g., CuI, CuSO₄/Sodium Ascorbate) | 1-(4-fluoro-2-methylphenyl)-4-substituted-1H-1,2,3-triazole | High yield, high regioselectivity, mild conditions. organic-chemistry.org |
| Organic Azide | Internal Alkyne | Ruthenium(II) catalyst | 1,5-disubstituted-1,2,3-triazole | Complements CuAAC by providing access to the other regioisomer. researchgate.net |
Beyond triazoles, this compound is a precursor to other critical heterocyclic structures.
Benzotriazoles: This compound can undergo a [3+2] cycloaddition with in-situ generated benzynes to afford substituted benzotriazoles. organic-chemistry.org This method provides a rapid and efficient route to these functionalized molecules under mild, metal-free conditions, tolerating a variety of functional groups. organic-chemistry.org
Indoles and Pyrroles: The synthesis of indoles and pyrroles can be achieved through processes involving the decomposition of the azide. mdpi.com For instance, triazoles formed from the azide can undergo photochemical rearrangement to generate indoles. unifr.ch Additionally, azides can be used to form pyrroles through multi-step sequences, such as reduction and subsequent cyclization reactions. mdpi.com These heterocycles are fundamental scaffolds in numerous natural products and pharmaceuticals. chemrevlett.comgoogle.com
The reliability of the azide group's reactivity makes it an excellent tool for the modular construction of complex molecules. In multi-step syntheses, this compound can be "clicked" into place at a specific stage, introducing the 4-fluoro-2-methylphenyl moiety with high precision. semanticscholar.org This modular approach is exemplified in the synthesis of peptoid dodecamers, where sequential click reactions are used to build complex, multi-functionalized oligomers on a solid support. holublab.com This strategy allows for the systematic and controlled assembly of intricate molecular designs.
Precursor for Functionalized Amines and Amine Derivatives
The azide group is a stable precursor to a primary amine. Through reactions like the Staudinger reduction (using triphenylphosphine) or catalytic hydrogenation, this compound is readily converted to 4-fluoro-2-methylaniline. This resulting aniline (B41778) is a valuable intermediate itself, serving as a starting point for the synthesis of a wide range of further derivatives, including amides, sulfonamides, and other nitrogen-containing compounds.
Orthogonal Functionalization in Multi-Step Synthesis
The term "orthogonal" in synthesis refers to the ability to perform a reaction on one functional group in a molecule without affecting another. This compound is an excellent substrate for such strategies. The azide group can be selectively transformed through click chemistry or reduction under conditions that leave the carbon-fluorine bond untouched. holublab.com Conversely, the fluorine atom can be targeted for nucleophilic aromatic substitution reactions under a different set of conditions, without disturbing the azide (or a triazole formed from it). This differential reactivity allows for a stepwise and controlled functionalization of the aromatic ring, enabling the synthesis of highly complex and specifically substituted molecules.
Integration into Bioconjugate Chemistry Scaffolds
Bioconjugation, the process of linking molecules to biological substrates like proteins or peptides, heavily relies on highly efficient and biocompatible reactions. The azide-alkyne cycloaddition is a premier reaction in this field. semanticscholar.org this compound, or derivatives thereof, can be used to introduce the fluorinated aromatic moiety onto biological scaffolds. holublab.com This has been demonstrated in the development of radiolabeled molecules for in vivo imaging techniques like Positron Emission Tomography (PET). frontiersin.orgunimib.it In such applications, an azide-functionalized molecule is "clicked" onto a biomolecule that has been tagged with an alkyne, creating a stable conjugate for diagnostic or therapeutic purposes. unimib.it
Table 2: Summary of Applications
| Application Area | Key Reaction | Resulting Structure/Use | Significance |
| Heterocycle Synthesis | Azide-Alkyne Cycloaddition | 1,2,3-Triazoles | Access to important pharmacophores via "click" chemistry. organic-chemistry.org |
| Heterocycle Synthesis | Cycloaddition with Benzynes | Benzotriazoles | Rapid, metal-free synthesis of functionalized heterocycles. organic-chemistry.org |
| Amine Synthesis | Azide Reduction | 4-fluoro-2-methylaniline | Provides access to a key synthetic intermediate. |
| Bioconjugation | Azide-Alkyne Cycloaddition | Labeled Peptides, PET agents | Stable linking to biomolecules for diagnostic and therapeutic use. holublab.comfrontiersin.org |
Covalent Modification of Peptoids and Oligonucleotides
The ability to introduce specific modifications into peptoids and oligonucleotides is crucial for developing new therapeutic agents, diagnostic tools, and research probes. This compound is an ideal reagent for this purpose, primarily through its participation in click chemistry.
In the realm of peptoid chemistry, research has demonstrated the use of structurally similar compounds, such as 4-ethynyl-1-fluoro-2-methylbenzene, in the multi-site modification of peptoid oligomers. holublab.com By analogy, this compound can be efficiently conjugated to peptoid scaffolds that have been functionalized with terminal alkyne groups. This reaction, typically carried out on a solid-phase support, allows for the site-specific introduction of the fluorinated methylbenzene moiety. The resulting 1,2,3-triazole linkage is highly stable and does not interfere with the subsequent elongation of the peptoid chain. holublab.com This sequential strategy of cycloaddition and oligomerization enables the creation of complex peptoid architectures with precisely positioned functional groups.
The covalent modification of oligonucleotides with this compound can be achieved through post-synthetic conjugation. nih.gov An oligonucleotide can be synthesized with a terminal alkyne modification, which is then reacted with this compound via CuAAC. This approach allows for the efficient labeling of the oligonucleotide with the fluorinated aromatic group. The introduction of fluorine can enhance the stability of the oligonucleotide against nuclease degradation and can also be used as a probe for ¹⁹F NMR studies to investigate the oligonucleotide's structure and interactions. nih.gov
Below is a representative table of the types of biomolecules that can be modified with this compound and the typical reaction conditions.
| Biomolecule | Modification Site | Reaction Type | Catalyst/Conditions | Purpose of Modification |
| Peptoid | Alkyne-functionalized side chain | CuAAC | Cu(I), e.g., CuSO₄/Sodium Ascorbate | Introduction of a fluorinated aromatic moiety for structural studies or to modulate biological activity. |
| Oligonucleotide | Terminal alkyne | CuAAC | Cu(I), e.g., Copper(I)-TBTA complex | ¹⁹F NMR probe, enhanced stability, cellular uptake studies. |
Development of Chemical Probes and Tags
The unique combination of functional groups in this compound makes it a valuable precursor for the development of sophisticated chemical probes and tags. These tools are instrumental in elucidating biological processes, identifying protein-ligand interactions, and in the development of diagnostic agents.
One major application is in the field of photoaffinity labeling. nih.gov The aryl azide functionality of this compound can be activated by UV light to generate a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, including amino acid residues in the binding pocket of a protein. If this compound is incorporated into a ligand for a specific protein, this photo-reactive property allows for the irreversible labeling of the protein target. The fluorine and methyl groups can aid in the characterization of the labeled protein or peptide fragments by mass spectrometry.
Furthermore, this compound can be used to construct bifunctional probes. The azide group can be used to "click" the probe onto a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, via CuAAC. This modular approach allows for the synthesis of a variety of probes with different detection modalities. For example, a probe containing the 4-fluoro-2-methylphenyl group for specific binding to a target could be synthesized with an alkyne handle. This alkyne can then be reacted with an azide-modified fluorophore to create a fluorescent probe for imaging applications.
The table below summarizes the characteristics and applications of chemical probes derived from this compound.
| Probe Type | Key Functional Group | Principle of Action | Application |
| Photoaffinity Label | Aryl Azide | Light-induced nitrene formation and covalent cross-linking. | Identifying binding partners of a ligand incorporating the 4-fluoro-2-methylphenyl moiety. |
| Bifunctional Probe | Azide (for click chemistry) | Modular assembly of a targeting moiety and a reporter tag. | Creating fluorescent or biotinylated probes for target detection, localization, and isolation. |
| ¹⁹F NMR Probe | Fluorine | Serves as a sensitive nucleus for NMR spectroscopy. | Studying protein-ligand interactions and conformational changes in a non-invasive manner. |
Advanced Spectroscopic and Computational Characterization of 4 Azido 1 Fluoro 2 Methylbenzene
Spectroscopic Techniques for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a detailed map of the chemical environment of each nucleus.
¹H NMR: The proton NMR spectrum of 4-Azido-1-fluoro-2-methylbenzene is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region will display complex splitting patterns due to the coupling between adjacent protons and the fluorine atom. The methyl protons will appear as a singlet, shifted downfield due to the influence of the aromatic ring.
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the benzene (B151609) ring and the methyl group will give rise to a separate signal. The carbon atom attached to the fluorine will exhibit a large coupling constant (¹JC-F), which is a characteristic feature.
¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorinated compounds. This compound will show a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the aromatic ring.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| ¹H (Aromatic) | ~7.0-7.5 | Multiplet | JH-H, JH-F |
| ¹H (Methyl) | ~2.2-2.4 | Singlet | N/A |
| ¹³C (C-F) | ~155-165 | Doublet | ¹JC-F ~240-250 |
| ¹³C (C-N₃) | ~135-145 | Singlet | N/A |
| ¹³C (Aromatic) | ~115-140 | Singlet/Doublet | JC-F |
| ¹³C (Methyl) | ~15-20 | Singlet | N/A |
| ¹⁹F | ~ -110 to -120 | Multiplet | JF-H |
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong, sharp absorption band around 2100-2130 cm⁻¹ corresponding to the asymmetric stretching vibration of the azide (B81097) (N₃) group. scielo.br Other significant peaks include C-H stretching vibrations of the aromatic ring and the methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹), and a C-F stretching vibration (typically in the 1100-1300 cm⁻¹ region).
Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for identifying non-polar bonds. The symmetric stretching of the azide group, which may be weak in the IR spectrum, can sometimes be observed in the Raman spectrum. Aromatic ring vibrations also give rise to strong Raman signals. dss.go.thnih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Azide (N₃) | Asymmetric Stretch | ~2100 - 2130 | Strong, Sharp |
| Aromatic C-H | Stretch | ~3000 - 3100 | Medium |
| Methyl C-H | Stretch | ~2850 - 2960 | Medium |
| Aromatic C=C | Stretch | ~1450 - 1600 | Medium to Strong |
| C-F | Stretch | ~1100 - 1300 | Strong |
High-resolution mass spectrometry is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. rsc.orgrsc.orgresearchgate.net For this compound (C₇H₆FN₃), HRMS would provide an exact mass measurement that can be compared to the calculated theoretical mass, confirming the elemental composition. rsc.orgrsc.org
Density Functional Theory (DFT) and Quantum Chemical Calculations
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complement to experimental spectroscopic data, providing deeper insights into the electronic structure and geometry of molecules. researchgate.netnih.gov
DFT calculations can be employed to determine the most stable three-dimensional structure of this compound. nih.govresearchgate.net By performing a geometry optimization, the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation can be calculated. researchgate.net This theoretical structure can then be compared with experimental data, such as that obtained from X-ray crystallography, to validate the computational model. Furthermore, conformational analysis can explore the potential energy surface of the molecule to identify other low-energy conformers that may exist in equilibrium.
Elucidation of Electronic Structure: Frontier Molecular Orbitals (HOMO/LUMO)
The electronic properties and reactivity of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties. science.govmalayajournal.org
For this compound, the HOMO is expected to be primarily localized on the electron-rich aromatic ring and the azide functional group, representing the most probable sites for electrophilic attack. The LUMO, conversely, would be distributed over the π* anti-bonding orbitals of the benzene ring and the azide moiety, indicating the likely regions for nucleophilic attack. researchgate.net
The substituents on the benzene ring—a fluorine atom and a methyl group—modulate the energy and distribution of these orbitals. The electron-donating methyl group tends to raise the energy of the HOMO, making the molecule more susceptible to oxidation. The strongly electronegative fluorine atom, through its inductive effect, stabilizes the orbitals and lowers their energy. Computational studies, typically employing Density Functional Theory (DFT), are essential for a precise quantitative description of these orbitals.
Table 1: Illustrative Frontier Molecular Orbital Properties for this compound (Note: These values are representative and would be precisely determined through specific quantum chemical calculations.)
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Electron-donating capability |
| LUMO Energy | ~ -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | ~ 5.3 eV | Chemical stability and reactivity |
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides powerful tools for the a priori prediction of spectroscopic data, which can aid in the identification and structural confirmation of synthesized molecules. acs.org Methods like DFT, often using functionals such as B3LYP, can accurately calculate NMR chemical shifts and vibrational frequencies. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the calculations would account for the electronic environment of each nucleus, influenced by the shielding and deshielding effects of the azide, fluorine, and methyl groups.
Vibrational Spectroscopy (FT-IR): The vibrational frequencies corresponding to the fundamental modes of molecular motion can be calculated and correlated with experimental Fourier-transform infrared (FT-IR) spectra. researchgate.net A key vibrational mode for this molecule is the characteristic asymmetric stretch of the azide group, which is typically observed as a strong, sharp band around 2100 cm⁻¹. Other significant frequencies include C-H stretches of the aromatic ring and methyl group, the C-F stretch, and various ring deformation modes.
Table 2: Illustrative Predicted Spectroscopic Data for this compound (Note: These are representative values based on known group frequencies and require specific calculation for confirmation.)
| Parameter | Predicted Value | Assignment |
| ¹H NMR | ||
| δ (ppm) | 7.0 - 7.5 | Aromatic Protons |
| δ (ppm) | ~ 2.2 | Methyl Protons |
| ¹³C NMR | ||
| δ (ppm) | 155 - 160 (d) | C-F |
| δ (ppm) | 135 - 140 | C-N₃ |
| δ (ppm) | 115 - 135 | Aromatic Carbons |
| δ (ppm) | ~ 16 | Methyl Carbon |
| FT-IR | ||
| ν (cm⁻¹) | 2120 - 2090 | N=N=N Asymmetric Stretch |
| ν (cm⁻¹) | 3100 - 3000 | Aromatic C-H Stretch |
| ν (cm⁻¹) | 2950 - 2850 | Methyl C-H Stretch |
| ν (cm⁻¹) | 1280 - 1200 | C-F Stretch |
Molecular Electrostatic Potential (MESP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MESP) map is a valuable computational tool that illustrates the charge distribution within a molecule. malayajournal.org It maps the electrostatic potential onto the electron density surface, allowing for the visual identification of electron-rich and electron-poor regions. rsc.org This information is critical for predicting how the molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions. malayajournal.orgyoutube.com
For this compound, the MESP map would reveal:
Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would be concentrated around the terminal nitrogen atom of the azide group and the electronegative fluorine atom. rsc.org
Positive Potential (Blue): Regions of low electron density or electron deficiency, indicating sites for nucleophilic attack. These are typically found around the hydrogen atoms of the aromatic ring and the methyl group. rsc.orgresearchgate.net
By analyzing the MESP, one can predict the molecule's reactivity patterns and preferred sites for intermolecular interactions, such as hydrogen bonding. malayajournal.org
Computational Exploration of Reaction Mechanisms and Transition States
Aryl azides are versatile intermediates in organic synthesis, known primarily for two major reaction pathways: thermal or photochemical decomposition to form highly reactive nitrenes, and [3+2] cycloaddition reactions (Huisgen cycloaddition or "click chemistry"). mdpi.comchemrevlett.com
Computational chemistry allows for a detailed exploration of the potential energy surfaces of these reactions. uva.es This involves:
Locating Transition States (TS): Identifying the high-energy transition state structures that connect reactants to products. For the decomposition pathway, this would be the TS for the extrusion of N₂ gas. For cycloadditions, it would be the TS of the concerted addition to an alkyne or alkene. nih.gov
Calculating Activation Barriers: Determining the energy difference between the reactants and the transition state. This activation energy dictates the reaction rate and feasibility under given conditions. researchgate.net
Analyzing Reaction Pathways: Tracing the minimum energy path from reactants through the transition state to the products, providing a complete mechanistic picture.
Such studies on this compound would elucidate how the electronic effects of the fluoro and methyl substituents influence the activation barriers and regioselectivity of its characteristic reactions.
Analysis of Intra- and Intermolecular Interactions (e.g., Nitrogen Bonding, NBO)
Natural Bond Orbital (NBO) Analysis: NBO analysis is a computational method used to study charge delocalization, hyperconjugation, and the nature of bonding within a molecule. researchgate.netresearchgate.net For this compound, an NBO analysis would quantify:
Donor-Acceptor Interactions: It would reveal delocalization from the lone pairs of the nitrogen and fluorine atoms into the π* orbitals of the benzene ring, and vice versa.
Hyperconjugation: The analysis would show stabilizing interactions between the filled σ orbitals of the C-H bonds in the methyl group and the empty π* orbitals of the aromatic ring.
Intermolecular Interactions: The functional groups on the molecule dictate its non-covalent interactions. The azide group, particularly its central nitrogen atom, can act as an electron density acceptor in pnictogen or nitrogen bonds. rsc.org The terminal nitrogen atoms and the fluorine atom can act as hydrogen bond acceptors, forming weak C-H···N or C-H···F interactions with neighboring molecules in the solid state or in solution. acs.orgscience.gov These interactions are crucial in determining the crystal packing of the molecule and its physical properties.
Emerging Research Frontiers and Interdisciplinary Applications
Advances in Click Chemistry Methodologies
Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and form no byproducts, has been significantly influenced by the use of azide (B81097) compounds. lumiprobe.com 4-Azido-1-fluoro-2-methylbenzene, as an aryl azide, is a key participant in these powerful ligation reactions.
Development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper-Free Click Reactions
To circumvent the potential cytotoxicity of the copper catalyst required for CuAAC in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. d-nb.info SPAAC utilizes strained cyclooctynes, which react rapidly with azides without the need for a catalyst. d-nb.infomagtech.com.cn The driving force for this reaction is the relief of ring strain in the cyclooctyne (B158145) upon cycloaddition. magtech.com.cn
The reactivity in SPAAC can be tuned by modifying both the cyclooctyne and the azide. Electron-deficient aryl azides, for instance, exhibit accelerated reaction rates with certain cyclooctynes due to an inverse-electron-demand mechanism. thieme-connect.desynaffix.com The steric and electronic properties of the substituents on the aryl azide play a significant role in the reaction kinetics. For example, sterically hindered 2,6-disubstituted phenyl azides have shown unexpectedly high reactivity with dibenzo-cyclooctynes. nih.gov
The choice of cyclooctyne is also critical. Derivatives such as bicyclo[6.1.0]non-4-yne (BCN) and azadibenzocyclooctyne (ADIBO) are commonly used, each with distinct reactivity profiles. nih.gov The reaction of tertiary azides, for example, is significantly slower with the sterically demanding ADIBO compared to the less hindered BCN. nih.gov This differential reactivity allows for chemoselective dual-labeling of molecules bearing different azide types. nih.gov
| Cyclooctyne Derivative | Common Abbreviation | Key Feature |
| Bicyclo[6.1.0]non-4-yne | BCN | Sterically non-demanding, reacts well with tertiary azides. nih.gov |
| Azadibenzocyclooctyne | ADIBO | Sterically demanding, shows decreased reactivity with tertiary azides. nih.gov |
| Dibenzocyclooctyne | DBCO | A common scaffold for SPAAC reagents. magtech.com.cn |
Strategic Deployment in Functional Materials Design
The robust and specific nature of the click reaction makes it an ideal tool for the synthesis of functional materials. Aryl azides, including derivatives like this compound, are integral building blocks in the construction of complex molecular architectures. acs.orgrsc.org
The triazole ring formed in the click reaction is not merely a linker but a rigid, aromatic, and highly stable unit that can impart desirable properties to the resulting material. The predictable nature of the CuAAC reaction allows for the precise assembly of polymers and other macromolecules. rsc.org For instance, arene-perfluoroarene interactions have been used to pre-organize azide- and alkyne-functionalized monomers in the solid state, leading to highly regioselective click polymerization. rsc.org
The versatility of the azide group allows for its incorporation into a wide range of molecular scaffolds, which can then be "clicked" together to create materials with tailored optical, electronic, or biological properties. google.comchemrevlett.com
Bioorthogonal Chemistry and Its Impact on Chemical Biology
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. d-nb.info The azide group is a prime example of a bioorthogonal functional group, and its reactions, particularly SPAAC, have revolutionized the field of chemical biology. magtech.com.cn
Development of Azide-Based Bioorthogonal Probes
Azide-functionalized molecules, or probes, are used to tag and visualize biomolecules in their native environment. nih.gov These probes can be designed to be "fluorogenic," meaning they are initially non-fluorescent but become highly fluorescent upon reaction with their target. nih.govrsc.org This "turn-on" fluorescence is highly advantageous for imaging as it minimizes background signal from unreacted probes. nih.gov
The design of fluorogenic azide probes often involves attaching an azide to a fluorophore in a way that quenches its fluorescence. The transformation of the azide into a triazole upon reaction with an alkyne disrupts this quenching mechanism, leading to a significant increase in fluorescence intensity. nih.govrsc.org For example, azidofluorescein (B1206550) derivatives have been developed that exhibit enhanced quantum yield upon cycloaddition. nih.gov
Researchers are continually developing new azide-based probes with improved properties, such as longer excitation and emission wavelengths to minimize cellular autofluorescence and enhance tissue penetration. nih.gov The stability of the azide probe is also a critical consideration. acs.org
| Probe Type | Activation Mechanism | Advantage |
| Fluorogenic Azide Probes | Fluorescence quenching is removed upon triazole formation. nih.gov | Low background signal, no need for wash-out steps. nih.gov |
| Azido-BODIPY Probes | Based on the BODIPY fluorophore scaffold. google.com | Tunable spectral properties. |
| Azido-Coumarin Probes | Based on the coumarin (B35378) fluorophore scaffold. nih.gov | Often used for blue-light emission. nih.gov |
Site-Selective Protein Labeling and Functionalization in Live Systems
A major application of bioorthogonal chemistry is the site-selective labeling of proteins. nih.govualberta.ca This allows for the study of protein function, localization, and interactions in living cells. rug.nl By introducing an alkyne- or azide-bearing unnatural amino acid into a protein at a specific site, researchers can then use click chemistry to attach a wide variety of reporters, such as fluorescent dyes or affinity tags. lumiprobe.com
SPAAC is particularly well-suited for live-cell labeling due to its copper-free nature. nih.gov Azide-modified proteins on the cell surface or within the cell can be specifically targeted with cyclooctyne-functionalized probes. nih.gov This has been used to image cell-surface glycoproteins and to track the dynamics of signaling events within living cells. nih.gov
The ability to perform sequential labeling reactions is also a powerful tool. By using a combination of orthogonal bioorthogonal reactions or by exploiting the differential reactivity of various azide and alkyne pairs, multiple proteins or different sites on the same protein can be labeled with distinct probes. nih.govnih.gov
Photochemistry in Azide-Containing Systems
The photochemistry of aryl azides, including this compound, is a rich and dynamic field of study. The absorption of light by an aryl azide triggers the extrusion of molecular nitrogen and the formation of a highly reactive nitrene intermediate. This transient species is central to the utility of aryl azides in a wide array of chemical transformations and applications.
Traditionally, the photoactivation of aryl azides requires high-energy UV light (250–400 nm) to induce the formation of the reactive nitrene species. rsc.org However, recent advancements have focused on utilizing lower-energy visible light, which offers milder reaction conditions and greater applicability in sensitive biological systems. rsc.orgsioc.ac.cn This has been largely achieved through photocatalysis, where a photocatalyst absorbs visible light and then initiates the transformation of the aryl azide. sioc.ac.cnnih.gov
The activation mechanisms under visible light are primarily categorized into three pathways:
Photolysis: Direct absorption of a photon, although less common with visible light for simple aryl azides, can lead to the excited state and subsequent nitrogen loss. rsc.org
Energy Transfer: A photosensitizer, such as an organic dye or a transition-metal complex, absorbs visible light to reach an excited state. If its triplet energy is sufficient (typically >1.9 eV), it can transfer this energy to the aryl azide, triggering its decomposition. sioc.ac.cnresearchgate.net
Electron Transfer: An excited photocatalyst can engage in an electron transfer process with the aryl azide. This can be a reductive pathway, where the azide receives an electron, or a redox-neutral pathway. rsc.orgsioc.ac.cn For instance, photocatalysts like Ru(bpy)₃Cl₂ can induce azide reduction upon visible light irradiation in the presence of a sacrificial reductant. rsc.orgsioc.ac.cn
These visible-light-induced methods have paved the way for applications like protein labeling in living cells, offering high spatiotemporal control that is not possible with purely chemical methods. rsc.orgsioc.ac.cn The photocatalyst can be localized to specific cellular compartments, enabling targeted modification of proteins. sioc.ac.cn
Upon photoactivation, an aryl azide undergoes photoelimination of dinitrogen (N₂) to generate a singlet arylnitrene, a highly reactive intermediate with a short lifetime (nanoseconds). sioc.ac.cnacs.org The fate of this singlet nitrene is dictated by several competing reaction pathways: sioc.ac.cnresearchgate.netsu.se
X-H Insertion: The singlet nitrene can readily insert into C-H and N-H bonds, a useful reaction for non-specific labeling of biomolecules. thermofisher.com
Ring Expansion: The nitrene can rearrange into a highly electrophilic, seven-membered ring system known as a ketenimine (specifically, a dehydroazepine). This intermediate is susceptible to attack by nucleophiles, such as primary amines or water. researchgate.netkit.edu
Intersystem Crossing (ISC): The singlet nitrene can undergo intersystem crossing to the more stable triplet nitrene state. Triplet nitrenes have different reactivity, often favoring hydrogen abstraction and radical-type reactions.
Intramolecular Reactions: Depending on the substitution pattern of the aryl ring, the nitrene can undergo intramolecular cyclization reactions, such as C-H amination, to form new heterocyclic structures. rsc.org
The process of using light to trigger these reactions is termed photoactivation. thermofisher.com This "switchable" reactivity makes aryl azides powerful tools for photoaffinity labeling, where a molecule containing an aryl azide group is introduced into a biological system. researchgate.net Upon irradiation, it forms a covalent bond with nearby molecules, allowing for the identification of binding partners or the mapping of molecular interactions. researchgate.netthermofisher.com The choice between these pathways can sometimes be controlled by the reaction environment or by modifying the structure of the aryl azide itself. kit.edursc.org
Comprehensive Analysis of Fluorine Effects on Reactivity and Selectivity
The presence of a fluorine atom on the aromatic ring of this compound has profound stereoelectronic and inductive effects that significantly influence the reactivity and selectivity of the azide functional group.
Fluorine is the most electronegative element, and its incorporation into an aromatic ring exerts a strong electron-withdrawing inductive effect (-I). numberanalytics.comsemanticscholar.org This effect has several important consequences for the reactivity of the azide group in this compound.
Inductive Effect: The C-F bond polarizes the sigma framework, withdrawing electron density from the aromatic ring. This lowers the energy of the molecular orbitals, including the Lowest Unoccupied Molecular Orbital (LUMO) of the azide. A lower LUMO energy can enhance the azide's reactivity as a dipolarophile in 1,3-dipolar cycloaddition reactions with electron-rich alkynes (inverse-electron-demand cycloadditions). thieme-connect.de Conversely, the strong inductive withdrawal can destabilize the transition state in reactions where positive charge develops on the ring, potentially slowing down certain electrophilic reactions. Studies on fluorinated alkyl bromides have shown that fluorine substitution near a reaction center can significantly decelerate the rate of Sₙ2 reactions with the azide ion. researchgate.net
Stereoelectronic Effects: These arise from the spatial orientation of orbitals. In cycloaddition reactions, the orientation of the C-F bond's sigma-acceptor orbital (σC-F) can influence the stability of the transition state. nsf.gov For instance, in the cycloaddition of azides to strained alkynes, a C-F bond positioned anti-periplanar to the forming C-N bonds can stabilize the transition state, accelerating the reaction. thieme-connect.densf.gov This stabilization occurs through hyperconjugative interactions, where electron density is delocalized from the strained alkyne into the σC-F orbital. Computational studies have shown that fluorine substitution can have the most dramatic accelerating effect on the reactivity of cyclooctynes in azide cycloadditions compared to other substituents. acs.org
The combination of these effects in this compound makes its reactivity profile complex. The electron-withdrawing fluorine atom can activate the azide group for certain cycloadditions while potentially influencing the regioselectivity of nitrene insertion reactions due to its electronic and steric influence.
The unique properties conferred by fluorine make fluorinated aromatic compounds, such as this compound, valuable scaffolds in materials science and medicinal chemistry. researchgate.netnih.gov The design of these scaffolds is guided by several key principles aimed at precisely tuning the final properties of the molecule or material.
Modulating Physicochemical Properties: Fluorination dramatically alters properties like lipophilicity, metabolic stability, and binding affinity. The C-F bond is exceptionally strong, and replacing C-H bonds with C-F bonds can block sites of metabolic oxidation, increasing the half-life of a drug. nih.govd-nb.info The introduction of fluorine can also increase a molecule's binding affinity to target proteins through favorable electrostatic or hydrophobic interactions. mdpi.com
Controlling Self-Assembly: In materials science, fluorination is a powerful tool for directing the self-assembly of molecules. rsc.org The "fluorous effect" describes the tendency of highly fluorinated moieties to segregate from hydrocarbon domains, leading to the formation of well-defined nanostructures like micelles, bilayers, or fibers. d-nb.info By varying the degree and position of fluorination, researchers can control the morphology and properties of self-assembling peptides and polymers. rsc.org For example, a greater degree of fluorination in amphiphilic peptides has been shown to promote fibrillation and the formation of stable hydrogels. rsc.org
Enhancing Material Performance: Fluorinated polymers often exhibit high thermal stability, chemical resistance, and low surface energy. core.ac.uk These properties are desirable for a wide range of applications, from non-stick coatings to advanced optical fibers. core.ac.uk Scaffolds like this compound can be incorporated into larger polymer structures via the azide group (e.g., through click chemistry or nitrene cross-linking) to impart these favorable "fluorous" properties to the bulk material. nih.gov
The table below summarizes key design principles involving fluorinated scaffolds.
| Design Principle | Effect of Fluorination | Application Example | Reference |
|---|---|---|---|
| Metabolic Stability | Blocking C-H oxidation sites with strong C-F bonds increases drug half-life. | Development of longer-lasting pharmaceuticals. | nih.govd-nb.info |
| Binding Affinity | Altering electrostatic potential and conformation to enhance interactions with biological targets. | Design of potent enzyme inhibitors and receptor ligands. | mdpi.com |
| Control of Self-Assembly | Utilizing the "fluorous effect" to drive the formation of specific nanostructures. | Engineering of peptide-based hydrogels for tissue scaffolding. | rsc.orgd-nb.info |
| Material Properties Tuning | Imparting hydrophobicity, thermal stability, and chemical resistance. | Creation of high-performance polymers and surfaces. | core.ac.uknih.gov |
Future Directions and Unexplored Reactivity Paradigms for this compound
While the fundamental reactivity of aryl azides is well-established, the specific substitution pattern of this compound presents unique opportunities for future research and the exploration of novel reactivity.
Advanced Photochemical Applications: A key future direction is the application of this compound in advanced photochemistry. Its utility in visible-light-induced photocatalysis could be explored for highly selective C-H amination reactions, leveraging the electronic influence of the fluoro and methyl groups to direct the reactivity of the photogenerated nitrene. sioc.ac.cnresearchgate.net This could enable the synthesis of novel, highly functionalized heterocyclic compounds.
Orthogonal Bioconjugation: The azide group is a well-known handle for bioorthogonal "click" chemistry. researchgate.net Future work could focus on developing orthogonal reaction strategies where the azide group of this compound reacts selectively in the presence of other functional groups. The electronic tuning provided by the fluorine and methyl substituents might allow for modulating its cycloaddition reactivity, enabling it to react with a specific strained alkyne while leaving other azides or alkynes in the system untouched. thieme-connect.deacs.org
Unexplored Cycloaddition Paradigms: While 1,3-dipolar cycloadditions are common, the specific electronic nature of this molecule may open doors to less common reactivity. For instance, its potential in uncatalyzed "click" reactions with highly activated dienophiles or other non-alkyne partners could be investigated. acs.org The unique substitution pattern might lead to unexpected regiochemical outcomes or reaction rates.
Development of Smart Materials: Incorporating this compound as a building block into polymers or supramolecular assemblies is a promising avenue. The azide can serve as a photo-latent cross-linking group, allowing for the light-induced curing of materials with properties fine-tuned by the fluorous and methyl substituents. nih.gov This could lead to the development of photo-responsive materials, sensors, or drug-delivery vehicles where cargo release is triggered by light. rsc.org
Flow Chemistry Synthesis: The synthesis and subsequent reactions of potentially energetic compounds like aryl azides can be significantly improved in terms of safety and scalability by using flow microreactors. researchgate.net Developing continuous flow processes for the synthesis and functionalization of this compound would be a significant enabling step for its broader application, allowing for the safe generation and immediate use of this versatile chemical scaffold. researchgate.net
Q & A
Q. How can researchers assess the thermal stability of 4-azido-1-fluoro-2-methylbenzene under varying experimental conditions?
Methodological Answer: Thermal stability should be evaluated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) across temperature gradients (e.g., 25°C to 200°C). Controlled heating rates (1–10°C/min) under inert atmospheres (e.g., N₂) minimize decomposition artifacts. For kinetic analysis, apply the Kissinger or Ozawa-Flynn-Wall method to determine activation energy and decomposition thresholds. Safety protocols (e.g., blast shields, remote monitoring) are critical due to azide explosivity .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to resolve substituent positions and confirm regiochemistry. Fluorine-19 NMR is critical for verifying the fluorine substituent’s electronic environment. Infrared (IR) spectroscopy identifies the azide stretch (~2100 cm⁻¹) and methyl C-H vibrations. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns. Discrepancies in spectral data should be resolved using reference databases (e.g., NIST Chemistry WebBook) .
Q. What safety protocols are essential for handling azide-containing compounds like this compound?
Methodological Answer: Implement strict inert-atmosphere handling (gloveboxes/schlenk lines) to prevent accidental detonation. Use non-metallic tools (e.g., PTFE spatulas) to avoid friction-induced decomposition. Store samples in dark, cool conditions (<0°C) with blast-resistant containers. Emergency protocols must include remote shutdown systems and trained personnel for spill management. Safety data sheets (SDS) should be prioritized for hazard communication .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
Methodological Answer: Employ a 2³ factorial design to test variables: temperature (25–60°C), reaction time (2–24 hrs), and solvent polarity (THF vs. DCM). Use ANOVA to identify significant factors affecting yield and purity. Response surface methodology (RSM) refines optimal conditions. For azide introduction, monitor diazonium intermediate stability via in-situ IR to minimize side reactions. Computational tools (e.g., COMSOL Multiphysics) simulate heat transfer and reaction kinetics for scalability .
Q. How do computational models predict decomposition pathways of this compound?
Methodological Answer: Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate transition states and activation barriers for azide decomposition. Molecular dynamics (MD) simulations model thermal stress under experimental conditions (e.g., solvent effects). Validate predictions with experimental DSC/TGA data. Machine learning (ML) algorithms (e.g., neural networks) trained on azide reactivity datasets improve pathway accuracy. Collaborative platforms like ICReDD integrate computational and experimental workflows .
Q. What strategies resolve contradictions in regioselectivity data during electrophilic substitution on this compound?
Methodological Answer: Use kinetic isotopic labeling (e.g., deuterated analogs) to track substituent directing effects. Competitive experiments with para/meta-directing groups quantify electronic contributions. Synchrotron X-ray crystallography resolves structural ambiguities in intermediates. For conflicting computational vs. experimental results, recalibrate DFT parameters (e.g., solvent dielectric constants) or apply multireference methods (CASSCF) for azide-specific electronic states .
Q. How can orthogonal design improve purification strategies for azide-functionalized aromatic compounds?
Methodological Answer: Design a Taguchi orthogonal array (L9) testing solvent combinations (hexane/ethyl acetate gradients), column materials (silica vs. alumina), and temperature. Monitor purity via HPLC with UV/Vis detection (λ = 254 nm). For persistent impurities, employ preparative HPLC with mass-directed fractionation. Membrane separation technologies (e.g., nanofiltration) enhance scalability while retaining azide integrity. Data-driven optimization tools (e.g., AI-based process control) reduce trial-and-error iterations .
Data Management and Validation
Q. How should researchers address discrepancies between experimental and computational spectral data?
Methodological Answer: Cross-reference experimental spectra with authenticated databases (e.g., NIST, Sigma-Aldrich) and replicate measurements using independent techniques (e.g., Raman vs. IR). For computational spectra, validate DFT-predicted vibrational modes with isotopic substitution studies. Collaborative platforms (e.g., ICReDD’s open-data repositories) enable peer validation of anomalous results .
Q. What statistical methods are recommended for analyzing non-linear kinetics in azide decomposition studies?
Methodological Answer: Apply the Friedman isoconversional method to handle non-isothermal TGA data. For stochastic processes, use Monte Carlo simulations to model decomposition probabilities. Machine learning models (e.g., random forests) trained on historical decomposition datasets predict outlier scenarios. Data integrity is ensured via blockchain-secured lab notebooks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
